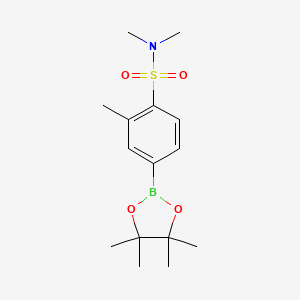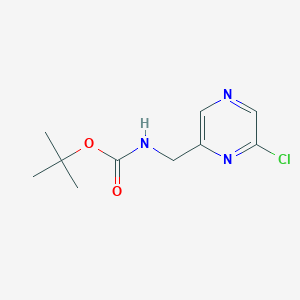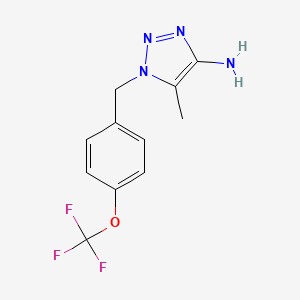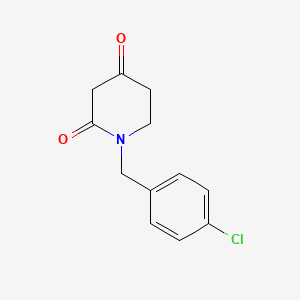
2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide involves specific chemical reactions. While I don’t have access to specific papers on this compound, it’s essential to explore literature related to intra- and intermolecular reactions leading to piperidine derivatives. Researchers have investigated methods such as hydrogenation, cyclization, cycloaddition, annulation, and amination for constructing substituted piperidines .
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide derivatives have been investigated for their anti-angiogenic properties and DNA cleavage abilities. Studies utilizing the chick chorioallantoic membrane (CAM) model demonstrated that these compounds effectively inhibited the formation of blood vessels in vivo. Additionally, they exhibited distinct DNA binding and cleavage activities, suggesting potential as anticancer agents due to their combined anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Glycine Transporter 1 Inhibition
Derivatives of 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide have been identified as potent inhibitors of Glycine Transporter 1 (GlyT1). These inhibitors, with modified chemical structures, exhibited strong GlyT1 inhibitory activity and favorable pharmacokinetic profiles, suggesting potential applications in neurological research and therapy (Yamamoto et al., 2016).
PCSK9 mRNA Translation Inhibition
A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, closely related to 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide, were discovered as small molecule inhibitors of PCSK9 mRNA translation. These compounds demonstrated improved PCSK9 potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, offering insights into novel therapeutic approaches for cholesterol management (Londregan et al., 2018).
properties
IUPAC Name |
2-methyl-N-piperidin-3-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-11(5-3-7-14-9)12(16)15-10-4-2-6-13-8-10/h3,5,7,10,13H,2,4,6,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDQZDGYEZLRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)
![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)
![N-[(1R)-1-phenylethyl]oxan-4-amine](/img/structure/B1405891.png)

![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)

